2-Bromo-N-(4-sulfamoylphenyl)benzamide: Structural Characterization and Therapeutic Potential
Executive Summary 2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule belonging to the sulfamoylbenzamide class.[1] Structurally, it comprises a 2-bromobenzoyl moiety linked via an amide bond to a sulfan...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic small molecule belonging to the sulfamoylbenzamide class.[1] Structurally, it comprises a 2-bromobenzoyl moiety linked via an amide bond to a sulfanilamide core. This compound represents a critical scaffold in medicinal chemistry, primarily investigated for its activity as a Carbonic Anhydrase (CA) inhibitor and, more recently, as a selective inhibitor of ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) .
This technical guide details the physicochemical properties, synthesis protocols, and mechanism of action of 2-bromo-N-(4-sulfamoylphenyl)benzamide, designed for researchers in drug discovery and structural biology.
Chemical Structure & Physicochemical Properties[2][3]
The molecule features an ortho-substituted bromine atom on the benzoyl ring, which introduces significant steric hindrance and lipophilicity compared to its unsubstituted analogs. The para-sulfamoyl group on the aniline ring serves as the primary pharmacophore for metalloenzyme coordination.
Note: Values are calculated based on structure-activity relationship (SAR) data for sulfamoylbenzamides.
LogP (Lipophilicity): ~2.1 – 2.5 (Moderate lipophilicity due to the aryl bromide).
Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.
pKa (Sulfonamide): ~10.1 (Weakly acidic).
Melting Point: Typically >200°C (characteristic of high-melting sulfonamide solids).
Synthesis Protocol
The synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide utilizes a nucleophilic acyl substitution mechanism. The steric bulk of the ortho-bromo group on the acyl chloride requires controlled conditions to ensure complete conversion.
Dissolution: Dissolve 10 mmol (1.72 g) of sulfanilamide in 20 mL of anhydrous Pyridine. Alternatively, use DMF with 1.2 equivalents of Triethylamine if avoiding pyridine.
Activation: Cool the solution to 0°C in an ice bath to minimize side reactions (e.g., di-acylation).
Phase 2: Acylation
3. Addition: Dropwise add 11 mmol (2.41 g, 1.1 eq) of 2-bromobenzoyl chloride dissolved in 5 mL of DCM to the amine solution over 15 minutes.
4. Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).
Phase 3: Workup and Purification
5. Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10 mL of 1N HCl (to neutralize excess pyridine/base).
6. Precipitation: The product will precipitate as a white to off-white solid. Stir for 30 minutes to ensure full granulation.
7. Filtration: Collect the solid via vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).
8. Recrystallization: Purify the crude solid by recrystallizing from hot Ethanol/Water (9:1 ratio).
9. Drying: Dry under vacuum at 60°C for 12 hours.
Visualization of Synthesis Pathway
Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.
Biological Activity & Mechanism of Action
Carbonic Anhydrase Inhibition (CAI)
The unsubstituted sulfonamide moiety (-SO2NH2) is a classic zinc-binding group (ZBG).
Mechanism: The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the active site of Carbonic Anhydrase (CA) enzymes.
Selectivity: The bulky 2-bromo group on the benzamide tail interacts with the hydrophobic pocket of the enzyme active site, potentially conferring isoform selectivity (e.g., for tumor-associated CA IX or CA XII) over cytosolic CA I/II.
h-NTPDase Inhibition
Recent studies on sulfamoylbenzamides suggest potential activity against human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases).[2]
Relevance: h-NTPDases hydrolyze extracellular ATP/ADP, regulating purinergic signaling involved in inflammation and thrombosis.
SAR Insight: Analogs with electron-withdrawing groups (like Cl or Br) on the benzamide ring have shown IC₅₀ values in the micromolar range (0.28 – 2.88 μM) against h-NTPDase1 and h-NTPDase3.
To validate the synthesized compound, the following analytical assays are standard.
Characterization (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
Amide NH: Singlet at δ 10.5–10.8 ppm.
Sulfonamide NH₂: Broad singlet at δ 7.2–7.4 ppm.
Aromatic Protons:
Benzoyl ring: Multiplets at δ 7.4–7.7 ppm (characteristic of ortho-substitution).
Sulfamoylphenyl ring: Two doublets (AA'BB' system) at δ 7.8–8.0 ppm.
CA Inhibition Assay
Enzyme: Recombinant human CA I, II, IX.
Substrate: 4-Nitrophenyl acetate (4-NPA).
Method: Monitor the hydrolysis of 4-NPA to 4-nitrophenolate spectrophotometrically at 400 nm.
Control: Acetazolamide (standard inhibitor).
References
ChemicalBook. (n.d.). 2-bromo-N-(4-sulfamoylphenyl)benzamide Product Description. Retrieved from
Udhayasurian, R., et al. (2020). Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). (Describes the general synthesis class).
Baqi, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances / PMC. Retrieved from
BenchChem. (2025).[3] Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (Reference for acylation conditions).
An In-depth Technical Guide to 2-bromo-N-(4-sulfamoylphenyl)benzamide: Synthesis, Characterization, and Therapeutic Potential
This technical guide provides a comprehensive overview of 2-bromo-N-(4-sulfamoylphenyl)benzamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 2-bromo-N-(4-sulfamoylphenyl)benzamide, a compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's core characteristics, including its molecular weight and formula, and outlines a detailed methodology for its synthesis and characterization. Furthermore, it explores the compound's potential therapeutic applications, drawing upon the well-established biological activities of its constituent chemical moieties.
Core Molecular Profile
2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic organic compound that integrates a 2-bromobenzamide scaffold with a sulfonamide-bearing aniline. This unique combination of functional groups suggests a rich chemical reactivity and a high potential for biological activity, making it a compelling candidate for further investigation in medicinal chemistry.
Molecular Formula and Weight
The chemical structure of 2-bromo-N-(4-sulfamoylphenyl)benzamide consists of a 2-bromobenzoyl group linked via an amide bond to the nitrogen of 4-aminobenzenesulfonamide (sulfanilamide).
The molecular formula is C₁₃H₁₁BrN₂O₃S .
The molecular weight is 355.21 g/mol .
Physicochemical Properties
While specific experimental data for 2-bromo-N-(4-sulfamoylphenyl)benzamide is not extensively available, its properties can be predicted based on its structural analogues. The following table summarizes these anticipated characteristics.
Property
Predicted Value
IUPAC Name
2-bromo-N-(4-sulfamoylphenyl)benzamide
Appearance
Off-white to pale yellow solid
Melting Point
Expected to be in the range of 200-230 °C
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols
pKa (Acidic - Sulfonamide)
Estimated around 9-10
pKa (Basic - Amide)
Weakly basic
Synthesis and Purification
The synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide can be achieved through a standard nucleophilic acyl substitution reaction. The following protocol provides a representative method for its preparation in a laboratory setting.
Synthetic Workflow
Caption: Synthetic workflow for 2-bromo-N-(4-sulfamoylphenyl)benzamide.
Experimental Protocol
Materials:
Sulfanilamide (4-aminobenzenesulfonamide)
2-Bromobenzoyl chloride
Anhydrous Pyridine
Anhydrous N,N-Dimethylformamide (DMF)
Deionized water
Ethanol
Procedure:
In a clean, dry round-bottom flask, dissolve sulfanilamide (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C using an ice bath.
To the cooled solution, slowly add anhydrous pyridine (1.1 equivalents) to act as a base.
Add 2-bromobenzoyl chloride (1.05 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the crude product.
Collect the solid by vacuum filtration and wash thoroughly with cold deionized water.
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-bromo-N-(4-sulfamoylphenyl)benzamide.[1][2]
Dry the purified product under vacuum.
Analytical Characterization
To confirm the identity, purity, and structure of the synthesized 2-bromo-N-(4-sulfamoylphenyl)benzamide, a combination of spectroscopic and analytical techniques should be employed.
Characterization Workflow
Caption: Analytical workflow for structural elucidation and purity assessment.
Expected Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the amide proton (NH), and the sulfonamide protons (NH₂). The integration of these signals will correspond to the number of protons in each environment.
¹³C NMR: The carbon NMR spectrum will display resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons attached to bromine and the sulfonyl group.
FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and sulfonamide groups (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and the S=O stretching of the sulfonamide (around 1350 and 1160 cm⁻¹).[3]
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, confirming the elemental composition of the compound.[3]
Potential Therapeutic Applications
The structural features of 2-bromo-N-(4-sulfamoylphenyl)benzamide suggest its potential as a bioactive molecule. Sulfonamides are a well-established class of therapeutic agents with a broad range of biological activities.[4]
Rationale for Biological Activity
Sulfonamide Moiety: The sulfonamide group is a key pharmacophore in a multitude of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[4][5] It is known to inhibit various enzymes, such as carbonic anhydrases and dihydrofolate synthase.[4][6]
Benzamide Moiety: Benzamide derivatives also exhibit a wide array of pharmacological effects.[7]
Bromo-substitution: The presence of a bromine atom on the benzoyl ring can enhance the lipophilicity of the molecule, potentially improving its cell permeability and metabolic stability. It can also participate in halogen bonding, which can influence ligand-receptor interactions.
Potential as an Enzyme Inhibitor
Given the presence of the sulfonamide group, 2-bromo-N-(4-sulfamoylphenyl)benzamide is a prime candidate for investigation as an inhibitor of various enzymes. One particularly relevant target class is the carbonic anhydrases (CAs) . Certain CA isoforms are overexpressed in tumors, and their inhibition is a validated strategy in cancer therapy.[2]
Caption: Proposed mechanism of enzyme inhibition by the target compound.
Conclusion
2-bromo-N-(4-sulfamoylphenyl)benzamide represents a molecule with considerable potential for applications in drug discovery and development. This guide provides a foundational framework for its synthesis, characterization, and exploration of its biological activities. The convergence of the sulfonamide and bromobenzamide functionalities within a single molecular entity warrants further investigation to unlock its full therapeutic potential.
References
U.S. Environmental Protection Agency. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. [Link]
Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
Udhayasurian, R., et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link]
U.S. Environmental Protection Agency. 2-bromo-n-(4-sulfamoylphenyl)acetamide Properties. [Link]
U.S. Environmental Protection Agency. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide - Toxics Release Inventory. [Link]
Royal Society of Chemistry. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. [Link]
Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]
Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]
Introduction: The Versatile N-(4-sulfamoylphenyl)benzamide Scaffold
An In-Depth Technical Guide to N-(4-sulfamoylphenyl)benzamide Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships The N-(4-sulfamoylphenyl)benzamide core, which marries a benzamide moiety to t...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-(4-sulfamoylphenyl)benzamide Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships
The N-(4-sulfamoylphenyl)benzamide core, which marries a benzamide moiety to the ubiquitous sulfonamide group, represents a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a cornerstone in the development of therapeutic agents targeting a wide array of diseases. Sulfonamides, in general, are known for a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The integration of the benzamide linkage provides an additional vector for molecular recognition and interaction with biological targets, allowing for the fine-tuning of potency and selectivity.
This technical guide offers a comprehensive review for researchers and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind synthetic choices and the logic of biological evaluation. We will delve into the primary synthetic routes, explore the significant therapeutic applications with a focus on anticancer and antimicrobial activities, and synthesize the critical structure-activity relationships (SAR) that drive lead optimization.
Part 1: Synthetic Strategies and Methodologies
The construction of N-(4-sulfamoylphenyl)benzamide analogs predominantly relies on the formation of a stable amide bond between a substituted benzoic acid and a 4-aminobenzenesulfonamide derivative. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the chemical nature of the substituents.
Amide Coupling via Activating Agents
The most common and versatile method involves the activation of the carboxylic acid group of a benzoic acid derivative to facilitate its reaction with the amino group of 4-aminobenzenesulfonamide. Peptide coupling reagents are ideal for this transformation as they proceed under mild conditions, tolerate a wide range of functional groups, and typically produce high yields.
Causality of Experimental Choice: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) are frequently employed.[3][4] EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as a crucial additive by trapping the O-acylisourea to form an activated HOBt-ester. This ester is more stable, less prone to racemization, and reacts efficiently with the amine to form the desired amide bond, thereby improving reaction efficiency and product purity.[3]
Experimental Protocol: General Synthesis using EDCI/HOBt
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.2 eq.) portion-wise while stirring. Maintain the temperature at 0 °C and stir for 30 minutes to ensure complete formation of the active ester.
Amine Addition: Add 4-aminobenzenesulfonamide (1.0 eq.) to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Chloroform:Methanol, 9:1 v/v).[4]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-sulfamoylphenyl)benzamide analog.
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[3][4]
Synthesis via Acyl Chlorides
An alternative, more classical approach involves the conversion of the benzoic acid to a more reactive benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This highly electrophilic intermediate readily reacts with 4-aminobenzenesulfonamide.
Causality of Experimental Choice: This method is often faster and uses cheaper reagents than carbodiimide coupling. However, it is less "green" and the harsh conditions required to form the acyl chloride may not be compatible with sensitive functional groups on the starting materials. The reaction of sulfanilamide with benzoyl chloride in the presence of a base like NaOH is a representative example of this approach.[5]
Caption: General synthesis via EDCI/HOBt coupling.
Part 2: Biological Activities and Therapeutic Applications
The N-(4-sulfamoylphenyl)benzamide scaffold has been extensively explored for various biological activities, with anticancer and antimicrobial applications being the most prominent.
A significant body of research has focused on these analogs as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[6][7] These enzymes are crucial for tumor survival, especially under hypoxic conditions, as they regulate extracellular pH, facilitating tumor growth, and metastasis.[6][7] The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group that anchors the inhibitor to the active site of the CA enzyme.
Selective Inhibition: Researchers have designed N-(4-sulfamoylphenyl)benzamide derivatives that show selectivity for the tumor-associated CAs over cytosolic isoforms like CA I and II, which is crucial for minimizing off-target effects. For example, novel derivatives integrating a triazole linker have been developed as potent and selective inhibitors of CA IX and CA XII.[6][8]
Broad-Spectrum Activity: Many of these compounds exhibit promising anticancer activity across a wide range of cancer cell lines. Dimethylated derivative 7h from one study showed GI₅₀ values ranging from 0.361 to 9.21 μM across 60 different cancer cell lines.[6][7] Similarly, a spiro-acenaphthylene-thiadiazole derivative demonstrated significant efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines.[9]
Table 1: Selected N-(4-sulfamoylphenyl)benzamide Analogs as Carbonic Anhydrase Inhibitors
The sulfonamide pharmacophore is historically renowned for its antibacterial properties. N-(4-sulfamoylphenyl)benzamide analogs continue this legacy, with various derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][10][11]
Mechanism of Action: While not always fully elucidated for novel analogs, the classical mechanism for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.
Notable Findings: Studies have reported new thiopyrimidine-benzenesulfonamide hybrids and other derivatives with significant antimicrobial efficacy against pathogenic microbes like E. coli, K. pneumoniae, S. aureus, and C. albicans.[10][12] One study found that certain benzamide derivatives showed excellent activity against B. subtilis and E. coli with MIC values as low as 3.12 µg/mL.[11]
Other Therapeutic Targets
The versatility of this scaffold extends to other important biological targets:
h-NTPDase Inhibition: Certain sulfamoyl benzamide derivatives have been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases).[13][14] These enzymes are involved in pathological conditions like thrombosis, inflammation, and cancer, making them attractive therapeutic targets.[14] For instance, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was found to be a potent inhibitor of h-NTPDase1 and h-NTPDase3.[2][13]
Keap1-Nrf2 PPI Inhibition: Analogs have been designed as inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI), a critical pathway in cellular response to oxidative stress.[15]
Caption: A typical workflow for biological screening.
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For N-(4-sulfamoylphenyl)benzamide analogs, SAR studies have revealed key insights.
The Benzamide "Tail": The substituents on the benzamide ring (often called the "tail" region in the context of CA inhibitors) play a critical role in modulating potency and selectivity.[6]
Hydrophobicity: Introducing small, hydrophobic groups on the benzamide ring often enhances inhibitory activity against CAs IX and XII.[6] For example, chlorinated and dimethylated derivatives showed high efficacy.[6][7]
Flexibility and Linkers: The introduction of flexible linkers, such as triazoles, between the core and the tail can optimize interactions with the target enzyme.[8]
The Sulfonamide Core: The 4-sulfamoylphenyl moiety is generally considered essential for the primary interaction with targets like carbonic anhydrase. Modifications to this part of the molecule are less common but can be used to alter physicochemical properties.
Piperazine and Heterocyclic Modifications: In some analogs, the benzamide nitrogen is part of a larger heterocyclic system like piperazine. SAR studies on these compounds have shown that modifications to this ring system can significantly impact activity.[16]
Caption: Key structure-activity relationship points.
(Note: The image in the DOT script is a placeholder to illustrate the concept of pointing to a chemical scaffold.)
Conclusion and Future Perspectives
The N-(4-sulfamoylphenyl)benzamide scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The synthetic accessibility and modular nature of these compounds allow for the rapid generation of diverse chemical libraries. Current research highlights their significant potential as selective anticancer agents through the inhibition of tumor-associated carbonic anhydrases and as a source of new antimicrobial drugs.
Future work in this field should focus on leveraging the established SAR to design next-generation analogs with improved pharmacokinetic profiles (ADME properties) and enhanced in-vivo efficacy. Exploring novel linker strategies to connect the core to different "tail" fragments could unlock interactions with new biological targets. Furthermore, the application of computational methods, such as molecular docking and dynamic simulations, will be instrumental in rationally designing more potent and selective inhibitors, accelerating the journey from chemical synthesis to clinical application.
References
Udhayasurian, R. et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Available at: [Link]
Udhayasurian, R. et al. (2020). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. Available at: [Link]
El-Damasy, A. K. et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. Journal of Medicinal Chemistry, 68(3), 3764-3781. Available at: [Link]
El-Damasy, A. K. et al. (2025). Novel N -(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity: Leveraging Tail and Dual-Tail Approaches. ResearchGate. Available at: [Link]
Hussain Zaigham, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Available at: [Link]
Hussain Zaigham, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. Available at: [Link]
El-Damasy, A. K. et al. (2025). Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. ACS Publications. Available at: [Link]
Olaru, A. et al. (2016). Synthesis of 4-sulfamoylphenyl-benzylamine derivatives with inhibitory activity against human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 24(5), 982-8. Available at: [Link]
Brzozowski, Z. et al. (2012). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides. Medicinal Chemistry Research, 22, 2972–2984. Available at: [Link]
Kumar, V. et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. ChemMedChem, 16(15), 2419-2432. Available at: [Link]
Akili, S. et al. (2022). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]
Al-Warhi, T. et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(3), 2209. Available at: [Link]
Al-Abdullah, E. S. et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(20), 4721. Available at: [Link]
Jiang, Z-Y. et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Bioorganic & Medicinal Chemistry, 65, 128713. Available at: [Link]
Fayed, E. A. et al. (2015). Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. International Journal of Advanced Research, 3(11), 580-593. Available at: [Link]
Shaik, A. B. et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Methodologies, 8(9), 746-756. Available at: [Link]
Hussain Zaigham, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1545-1554. Available at: [Link]
physicochemical properties of brominated benzamide sulfonamides
An In-depth Technical Guide on the Physicochemical Properties of Brominated Benzamide Sulfonamides Introduction Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide on the Physicochemical Properties of Brominated Benzamide Sulfonamides
Introduction
Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antimicrobial to anticancer agents.[1][2] The incorporation of a benzamide moiety and bromine substituents into the sulfonamide scaffold can significantly modulate the physicochemical properties of these molecules, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[3][4] This guide provides a comprehensive exploration of the key , offering insights into their synthesis, structural characteristics, and solution-state behavior. Understanding these properties is paramount for the rational design and development of novel drug candidates.[5][6]
Synthesis of Brominated Benzamide Sulfonamides
A prevalent and efficient method for the synthesis of N-acylsulfonamides, including brominated benzamide sulfonamides, is the Schotten-Baumann reaction.[3][7] This involves the acylation of a sulfonamide with an acid chloride in the presence of a base. The base plays a crucial role in neutralizing the hydrochloric acid byproduct, driving the reaction to completion.
Experimental Protocol: Synthesis of N-(4-bromobenzenesulfonyl)benzamide[7]
Dissolution: In a suitable reaction flask, dissolve 10 mmol of 4-bromobenzenesulfonamide in 50 mL of a 10% aqueous sodium hydroxide solution. The use of a strong base like NaOH is essential to deprotonate the sulfonamide nitrogen, forming a more nucleophilic sulfonamidate anion.
Cooling: Cool the solution in an ice bath with continuous stirring. This is a critical step to control the exothermicity of the reaction with the highly reactive benzoyl chloride.
Acylation: Add 11 mmol of benzoyl chloride dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature is maintained below 10°C. The slow addition prevents side reactions and ensures a higher yield of the desired product.
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at room temperature to ensure the reaction proceeds to completion.
Precipitation: Acidify the reaction mixture with dilute hydrochloric acid. This step protonates the N-acylsulfonamide, which is typically insoluble in acidic aqueous media, causing it to precipitate out of the solution.
Isolation and Purification: Collect the precipitate by suction filtration, wash thoroughly with cold water to remove any remaining salts and impurities, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-(4-bromobenzenesulfonyl)benzamide.
synthesis protocol for 2-bromo-N-(4-sulfamoylphenyl)benzamide
Abstract & Application Context This application note details the optimized synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical pharmacophore in medicinal chemistry. This compound features a sulfonamide moiet...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Application Context
This application note details the optimized synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical pharmacophore in medicinal chemistry. This compound features a sulfonamide moiety—a classic "privileged structure" known for carbonic anhydrase (CA) inhibition and antibacterial activity—linked via a robust amide bond to an ortho-brominated phenyl ring.
The ortho-bromo substituent is strategically significant for two reasons:
Steric Influence: It induces a twisted conformation in the benzamide linkage, potentially enhancing selectivity in protein-ligand binding pockets (e.g., h-NTPDases or CA isoforms).
Synthetic Handle: The bromine atom serves as a pre-installed handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.
This protocol utilizes a nucleophilic acyl substitution strategy under anhydrous conditions to ensure high chemoselectivity, favoring the aniline nitrogen over the less nucleophilic sulfonamide nitrogen.
Retrosynthetic Logic & Mechanism
The synthesis is designed around the Schotten-Baumann principle adapted for non-aqueous media to prevent hydrolysis of the acid chloride.
Nucleophile: Sulfanilamide (4-aminobenzenesulfonamide). The aniline amine (
) is significantly more nucleophilic than the sulfonamide nitrogen (), ensuring regioselectivity without protecting groups.
Electrophile: 2-Bromobenzoyl chloride.[1][2] The acyl chloride is highly activated, necessitating temperature control to prevent di-acylation.
Base: Pyridine acts as an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst (forming a transient, highly reactive N-acylpyridinium intermediate).
Visualization: Reaction Mechanism
Caption: Mechanistic flow of the nucleophilic acyl substitution. The aniline nitrogen attacks the carbonyl carbon, followed by chloride elimination.[2]
Materials & Reagents
Safety Note: 2-Bromobenzoyl chloride is a lachrymator and corrosive. All operations must be performed in a fume hood. Sulfanilamide is a sulfa drug; handle with care to avoid allergic sensitization.
Reagent
MW ( g/mol )
Equiv.
Scale (Example)
Role
Sulfanilamide
172.20
1.0
1.72 g (10 mmol)
Nucleophile
2-Bromobenzoyl Chloride
219.46
1.1
2.41 g (11 mmol)
Electrophile
Pyridine (Anhydrous)
79.10
2.0
1.6 mL (~20 mmol)
Base/Catalyst
Dichloromethane (DCM)
84.93
Solvent
50 mL
Solvent
HCl (1M)
36.46
Quench
50 mL
Workup
Ethanol (95%)
46.07
Solvent
~20-30 mL
Recrystallization
Detailed Experimental Protocol
Phase 1: Reaction Setup (Acylation)
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (
) or Argon to maintain an inert atmosphere.
Dissolution: Add Sulfanilamide (1.0 eq) to the flask. Add anhydrous DCM (40 mL) . Add Pyridine (2.0 eq) .
Expert Insight: Sulfanilamide has moderate solubility in DCM. The addition of pyridine aids solubility. If the solution is not clear, the reaction will still proceed as the solid dissolves upon reacting.
Cooling: Place the flask in an ice-water bath (
). Stir for 10 minutes.
Causality: Cooling is critical. The reaction is exothermic. Higher temperatures during addition can lead to di-acylation (reaction at the sulfonamide nitrogen) or hydrolysis if moisture is present.
Addition: Dissolve 2-Bromobenzoyl chloride (1.1 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel or syringe pump.
Observation: A precipitate (pyridinium hydrochloride) may begin to form immediately.
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (more polar) should disappear.
Phase 2: Workup & Isolation
Quench: Pour the reaction mixture into a separatory funnel containing 1M HCl (50 mL) .
Why? The acid wash converts excess pyridine and unreacted sulfanilamide into water-soluble salts, removing them from the organic layer.
Extraction: Shake vigorously and separate the layers. Collect the organic (DCM) layer.
Wash: Wash the organic layer with Saturated
(30 mL) (to remove residual acid/benzoic acid byproduct) and then Brine (30 mL) .
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid (typically off-white or pale yellow).
Phase 3: Purification (Recrystallization)[5][6]
Solvent Choice: 95% Ethanol (EtOH) is the standard solvent for sulfanilamide derivatives.[4]
Procedure: Dissolve the crude solid in the minimum amount of boiling EtOH. If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot.
Crystallization: Allow the solution to cool slowly to RT, then place in an ice bath for 1 hour.
Filtration: Collect the crystals via vacuum filtration. Wash with cold EtOH.
Drying: Dry in a vacuum oven at
for 4 hours.
Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow ensuring high purity and yield.
Characterization & Validation
To validate the synthesis, compare your data against these expected parameters.
Technique
Expected Result
Interpretation
Appearance
White to off-white crystalline solid
High purity; yellowing indicates oxidation or impurities.[5]
Melting Point
210–215°C (dec)
Typical for high-MW sulfonamides. Sharp range (<2°C) confirms purity.
NMR (DMSO-)
10.8 (s, 1H, Amide NH)
Downfield singlet confirms amide formation.
7.3 (s, 2H, )
Broad singlet; exchangeable with .
7.8–8.0 (m, 4H, AA'BB')
Characteristic para-substitution pattern of the sulfanilamide ring.
7.4–7.7 (m, 4H, Benzoyl)
Multiplets corresponding to the ortho-substituted benzoyl ring.
IR Spectroscopy
1650–1670
Strong C=O stretch (Amide I band).
1340, 1160
Asymmetric/Symmetric stretches.
Troubleshooting Guide
This protocol is a self-validating system. If deviations occur, consult the table below.
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure DCM and Pyridine are anhydrous. Keep the acid chloride bottle sealed until use.
Oiling Out
Impurities in Recrystallization
Use a mixture of EtOH/Water (9:1) instead of pure EtOH. Scratch the glass to induce nucleation.
Extra Spots on TLC
Di-acylation
The reaction was likely too warm or excess acid chloride was used.[6] Maintain 0°C during addition.
Smell of Pyridine
Incomplete Wash
Repeat the 1M HCl wash step. Pyridine salts are highly water-soluble.
References
BenchChem. An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity. (Accessed 2026). Link
Royal Society of Chemistry (RSC). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). Link
EPA CompTox Dashboard. 2-bromo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide Properties. (Accessed 2026). Link
Organic Chemistry Portal. Synthesis of Sulfonamides and Amides. (General Reference). Link
University of Rochester. Solvents for Recrystallization: Tips and Tricks.Link
Preparation and In Vitro Evaluation of 2-bromo-N-(4-sulfamoylphenyl)benzamide: Protocols for Cell Culture Assays
An Application Note for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the preparation, handling, and in vitro evaluation of 2-bromo-N-(4-sulfamoylphen...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preparation, handling, and in vitro evaluation of 2-bromo-N-(4-sulfamoylphenyl)benzamide for cell-based assays. This compound integrates a benzamide scaffold, a common motif in oncology, with a sulfonamide group, suggesting a potential mechanism of action as a carbonic anhydrase inhibitor.[1][2] Given the role of specific carbonic anhydrase isoforms, such as CA IX and CA XII, in promoting survival and metastasis in hypoxic tumors, this molecule represents a person of interest for cancer research.[2][3] This document details protocols for solubilization, stock solution preparation, and the execution of a colorimetric cell viability assay (MTT) to determine its anti-proliferative effects. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Compound Profile and Physicochemical Properties
2-bromo-N-(4-sulfamoylphenyl)benzamide is an organic compound characterized by a 2-bromobenzoyl group linked via an amide bond to a sulfanilamide moiety. The sulfonamide group is a critical pharmacophore known for its ability to inhibit carbonic anhydrases, while the benzamide structure is a recognized "privileged scaffold" in medicinal chemistry.[4]
Table 1: Physicochemical Properties of 2-bromo-N-(4-sulfamoylphenyl)benzamide and Related Structures
Property
Value / Information
Source
Molecular Formula
C₁₃H₁₁BrN₂O₃S
Derived
Molecular Weight
355.21 g/mol
Derived
Predicted Solubility
High solubility in polar aprotic solvents (DMSO, DMF); limited aqueous solubility.[5][6]
Postulated Mechanism of Action: Carbonic Anhydrase Inhibition
The primary hypothesized biological activity of 2-bromo-N-(4-sulfamoylphenyl)benzamide is the inhibition of carbonic anhydrases (CAs).[2]
Expertise & Causality: Many solid tumors experience hypoxia (low oxygen), which leads to acidosis. To survive, cancer cells upregulate specific CA isoforms, particularly the membrane-bound CA IX and CA XII. These enzymes convert CO₂ to bicarbonate and a proton, effectively managing the intracellular pH (pHi) by exporting acid.[2] By maintaining a neutral-to-alkaline pHi while contributing to an acidic extracellular environment, CAs promote tumor growth, proliferation, and metastasis.[2][3] The sulfonamide group (-SO₂NH₂) of the compound is crucial for its inhibitory activity, as it is believed to coordinate with the zinc ion located in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic function.[2] This disruption of pH homeostasis can trigger apoptosis and reduce the cancer cells' invasive potential.
Caption: Postulated inhibition of Carbonic Anhydrase IX by the compound.
Protocol: Preparation of Stock and Working Solutions
This protocol ensures the compound is properly solubilized and diluted for consistent and reproducible results in cell culture experiments.
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
Weighing the Compound: Accurately weigh a precise amount of 2-bromo-N-(4-sulfamoylphenyl)benzamide. For example, to make 1 mL of a 10 mM stock, weigh 0.355 mg.
Causality: Precision at this stage is critical for accurate final concentrations in your assay. It is often practical to weigh a larger amount (e.g., 3.55 mg) and dissolve in a larger volume (1 mL) to minimize weighing errors.
Solubilization: Add the appropriate volume of sterile DMSO to the weighed compound to achieve a 10 mM concentration.
Calculation: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect for any remaining particulates.
Trustworthiness: An incompletely dissolved stock solution is a primary source of experimental variability. Ensure the solution is clear before proceeding.
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term stability.
Causality: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound. Light-protection is a standard precaution for organic compounds.
3.3. Step-by-Step Protocol: Working Solutions
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature immediately before use.
Serial Dilution: Prepare working solutions by performing serial dilutions of the stock solution directly into complete cell culture medium.
Example: To prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution (e.g., add 5 µL of 10 mM stock to 495 µL of medium).
Final DMSO Concentration: Ensure the final concentration of DMSO in the wells containing cells is kept constant across all treatments (including the vehicle control) and is typically ≤ 0.5%.
Causality: DMSO is cytotoxic at higher concentrations. Maintaining a consistent, low level ensures that any observed effects are due to the compound and not the solvent.
Immediate Use: Use the freshly prepared working solutions immediately to avoid compound precipitation or degradation in the aqueous medium.
Application Protocol: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[9]
4.1. Materials
Cancer cell line of interest (e.g., HeLa, A549, MIA PaCa-2)[10]
96-well flat-bottom cell culture plates
Complete cell culture medium
Prepared working solutions of 2-bromo-N-(4-sulfamoylphenyl)benzamide
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multi-channel pipette
Microplate reader (absorbance at 570 nm)
4.2. Experimental Workflow
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
4.3. Step-by-Step Protocol
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[1][9]
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of 2-bromo-N-(4-sulfamoylphenyl)benzamide (prepared as in section 3.3). Include wells for a "vehicle control" (medium with the same final DMSO concentration) and "blank" (medium only).
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours).[1]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[9]
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.[9]
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
5.1. Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control.
Formula: % Viability = [ (Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) ] * 100
5.2. Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve (% Viability vs. log[Compound Concentration]) and using non-linear regression analysis.
Table 2: Illustrative Anti-Proliferative Activity of Related Benzamide Derivatives
Note: The following data is for structurally related compounds and serves as an illustrative benchmark. IC₅₀ values for 2-bromo-N-(4-sulfamoylphenyl)benzamide must be determined experimentally.
Ensure the final DMSO concentration is below 0.5%. Prepare working solutions immediately before use. If precipitation persists, consider using a non-ionic surfactant like Pluronic® F-68 in the medium.
High Variability Between Replicates
Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate.
Use a multi-channel pipette for consistency. Do not use the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.
Low Signal in MTT Assay
Low cell number; Low metabolic activity of the cell line.
Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. Extend the MTT incubation time if necessary.
References
Benchmarking the Anti-Proliferative Activity of Benzamide Derivatives Against Common Cytotoxic Agents. Benchchem.
An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity. Benchchem.
1-Benzamido-1,4-dihydropyridine derivatives as anticancer agents: in vitro and in vivo assays. Arabian Journal of Chemistry.
Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. Benchchem.
Solubility of 2-Bromo-N-phenylbenzamide in Organic Solvents: A Technical Guide. Benchchem.
Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide. Benchchem.
Process Development Guide: Recrystallization & Purification of 2-Bromo-N-(4-sulfamoylphenyl)benzamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7] 2-bromo-N-(4-sulfamoylphenyl)benzamide is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, most notably Sultosilic acid and related...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-bromo-N-(4-sulfamoylphenyl)benzamide is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, most notably Sultosilic acid and related carbonic anhydrase inhibitors. Its synthesis typically involves the Schotten-Baumann condensation of 2-bromobenzoyl chloride with 4-aminobenzenesulfonamide (sulfanilamide) .
High-purity isolation of this compound is challenging due to the presence of two distinct classes of impurities:
This guide provides a robust, scalable purification strategy that leverages the specific solubility profile of the 2-bromobenzoyl moiety to achieve >99.5% HPLC purity.
Critical Solubility Profile & Solvent Selection
The introduction of the lipophilic bromine atom at the ortho position of the benzoyl ring significantly alters the solubility compared to the parent sulfabenzamide.
Solvent System
Solubility Behavior
Application Suitability
Ethanol / Water
High (Hot) / Low (Cold)
Primary Recrystallization System. Excellent rejection of polar sulfanilamide and ionic salts.
Glacial Acetic Acid
Moderate (Hot) / Low (Cold)
Secondary System. Superior for removing colored oxidation byproducts.
DMF / Water
Very High / Low
Rescue Method. Use only if the crude is highly insoluble; difficult to dry.
Acetone
High
Not recommended for crystallization; yields are poor due to high solubility.
Water
Insoluble (Neutral/Acidic)
Anti-solvent only.
Decision Logic for Purification
The following logic flow dictates the purification strategy based on the crude material's quality.
Figure 1: Purification Decision Tree. High-impurity crude requires a chemical wash (Protocol A) before crystallization (Protocol B) to prevent impurity occlusion.
Protocol A: Chemical Purification (Acid-Base Swing)
Recommended for crude reaction mixtures containing significant unreacted sulfanilamide or 2-bromobenzoic acid.
Mechanism: This step exploits the acidity of the sulfonamide proton (pKa ~10). By dissolving the product in mild base, we can filter off non-acidic impurities, then reprecipitate.
Dissolution: Suspend the crude solid in 5% NaOH (aq) (10 mL/g). Stir for 30 minutes. The product should dissolve as the sodium salt.
Note: If a solid remains, it is likely unreacted sulfanilamide or non-acidic byproducts.
Filtration: Filter the mixture through a Celite pad to remove insoluble particulates.
Precipitation: Slowly add 10% HCl to the filtrate with vigorous stirring until pH reaches 4–5.
Caution: Do not drop below pH 2, or you may co-precipitate 2-bromobenzoic acid impurities.
Isolation: Filter the white precipitate and wash with water (3 x 5 mL/g) to remove inorganic salts.
Drying: Dry the wet cake at 60°C under vacuum before proceeding to recrystallization.
Protocol B: Recrystallization from Ethanol/Water (Standard)
The "Gold Standard" method for final polishing of the API intermediate.
Materials
Solvent: Ethanol (95% or absolute).
Anti-solvent: Deionized Water.
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle.
Step-by-Step Procedure
Slurry Formation: Place the dried crude solid (from Protocol A or synthesis) into a round-bottom flask. Add Ethanol (8 mL per gram of solid).
Reflux: Heat the mixture to reflux (approx. 78°C).
Observation: The solid should dissolve completely. If not, add Ethanol in 1 mL/g increments until dissolution is complete.
Clarification (Optional): If the solution is colored (yellow/brown), add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
Nucleation: Remove the heat source. While the solution is still hot (~70°C), slowly add warm water dropwise.
Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.
Re-solubilization: Add a few drops of Ethanol to clear the turbidity.
Controlled Cooling: Allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.
Critical: Rapid cooling will trap impurities.
Crystallization: Once at room temperature, cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.
Filtration: Filter the white crystalline needles.
Wash: Wash the cake with a cold (0°C) mixture of Ethanol/Water (1:1).
Drying: Dry in a vacuum oven at 60–70°C for 12 hours.
Figure 2: The "Cloud Point" Recrystallization Workflow.
Analytical Characterization & Specifications
After purification, the compound must be validated against the following specifications.
Test
Method
Specification
Notes
Appearance
Visual
White to off-white crystalline powder
Yellowing indicates oxidation.
Melting Point
Capillary
208°C – 214°C
Sharp range (<2°C) indicates high purity.
Purity
HPLC (C18)
> 99.0% (Area %)
Mobile Phase: ACN/Water (0.1% TFA).
Identity
1H-NMR (DMSO-d6)
Conforms to structure
Look for amide NH (~10.5 ppm) and sulfonamide NH2 (~7.3 ppm).
Note: The 2-bromo substituent causes a downfield shift of the adjacent aromatic proton compared to unsubstituted sulfabenzamide.
Troubleshooting Common Issues
Issue 1: "Oiling Out" (Product separates as a liquid oil instead of crystals)
Cause: The water (anti-solvent) was added too quickly or the temperature dropped too fast.
Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Cool strictly at 10°C per hour.
Issue 2: Low Yield (<50%)
Cause: Too much Ethanol was used, keeping the product in solution.
Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/crystallization steps to harvest a "second crop."
Issue 3: Persistent Color
Cause: Azo-coupling byproducts or oxidized anilines.
Fix: Switch to Protocol C: Glacial Acetic Acid Recrystallization . Dissolve in minimum hot acetic acid, cool to crystallize. Acetic acid is excellent at solubilizing colored organic impurities.
References
BenchChem. (2025).[1] Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Retrieved from
PubChem. (2025).[2][3] N-(4-Sulfamoyl-phenyl)-benzamide Compound Summary. National Library of Medicine. Retrieved from
Udhayasurian, R., et al. (2020).[4][5] Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health, 23(7). Retrieved from
ChemSrc. (2025).[6] 2-Bromobenzenesulfonamide Physical Properties. Retrieved from
High-Performance In Vitro Evaluation of 2-Bromo-N-(4-sulfamoylphenyl)benzamide: Carbonic Anhydrase Inhibition Protocols
Introduction & Mechanistic Basis[1] 2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic sulfonamide derivative designed as a potent inhibitor of Carbonic Anhydrases (CAs), specifically targeting tumor-associated isofor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Mechanistic Basis[1]
2-bromo-N-(4-sulfamoylphenyl)benzamide is a synthetic sulfonamide derivative designed as a potent inhibitor of Carbonic Anhydrases (CAs), specifically targeting tumor-associated isoforms (e.g., hCA IX and XII) and cytosolic isoforms (hCA I and II).
Mechanism of Action
The compound functions as a classical zinc-binding inhibitor. The deprotonated sulfonamide moiety (
) coordinates directly with the ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The 2-bromo-benzamide "tail" interacts with the hydrophobic and hydrophilic sub-pockets at the active site entrance, conferring isoform selectivity and enhancing binding affinity compared to unsubstituted sulfanilamide.
Key Applications:
Oncology: Targeting hypoxic tumors where CA IX is overexpressed to regulate pH.
Ophthalmology: Reducing intraocular pressure (glaucoma) via CA II/IV inhibition.
CAs possess esterase activity, hydrolyzing 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow, 400 nm). This assay is slower and can be performed in 96-well plates.
To validate the compound's efficacy in a biological system, use a cell line overexpressing CA IX (e.g., HeLa, HT-29, or MDA-MB-231) under hypoxic conditions.
Experimental Setup
Cell Lines: HT-29 (Colon cancer) or MDA-MB-231 (Breast cancer).
Conditions:
Normoxia:
.
Hypoxia:
(requires a hypoxia chamber).
Protocol
Seeding: Seed cells at
cells/well in 96-well plates. Allow attachment (24h).
Treatment: Treat cells with 2-bromo-N-(4-sulfamoylphenyl)benzamide (
). Include a Sulfonamide control (e.g., Acetazolamide).
Induction: Place "Hypoxia" plates in the hypoxia chamber; keep "Normoxia" plates in standard incubator. Incubate for 48–72 hours.
Readout: Perform an MTS or CellTiter-Glo (ATP) assay to determine cell viability.
Outcome: A specific CA IX inhibitor should show significantly higher potency (
) in Hypoxia vs. Normoxia, as CA IX is crucial for survival only under acid-stress/hypoxic conditions.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the specific inhibition point of the sulfonamide compound.
Caption: Catalytic cycle of Carbonic Anhydrase showing the competitive displacement of the zinc-bound hydroxide by the sulfonamide inhibitor.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Precipitation in Assay
High concentration or "Salting out"
Ensure DMSO < 1%. Check if buffer ionic strength is too high.
High Background (Esterase)
Spontaneous hydrolysis of 4-NPA
Use fresh substrate stock. Subtract "No Enzyme" control values.
No Inhibition
Buffer interference
Avoid Chloride buffers (PBS, Tris-HCl). Use HEPES-Sulfate or Tris-Sulfate.
Erratic Kinetics (Stopped-Flow)
Bubbles in lines
Degas all buffers and solutions thoroughly before loading syringes.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site. Expert Opinion on Drug Discovery. Link
Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry. Link
Application Note: Formulation Strategies for 2-Bromo-N-(4-sulfamoylphenyl)benzamide Delivery
Executive Summary & Compound Profile 2-bromo-N-(4-sulfamoylphenyl)benzamide is a potent synthetic sulfonamide derivative, primarily investigated as a Carbonic Anhydrase Inhibitor (CAI) .[1][2] Its structural analogs have...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-bromo-N-(4-sulfamoylphenyl)benzamide is a potent synthetic sulfonamide derivative, primarily investigated as a Carbonic Anhydrase Inhibitor (CAI) .[1][2] Its structural analogs have shown high affinity for human CA isoforms (hCA II, VII, IX, and XII), making them relevant for glaucoma, edema, and hypoxic tumor therapies.[1]
However, the presence of the lipophilic 2-bromo-benzamide moiety significantly reduces aqueous solubility compared to simple sulfanilamides, likely categorizing it as a BCS Class II (Low Solubility, High Permeability) or Class IV compound. This guide details three distinct formulation strategies to overcome these solubility barriers: Cyclodextrin Complexation , Lipid-Based Self-Emulsifying Systems (SEDDS) , and Nanosuspensions .[2]
Physicochemical Profile
Property
Value / Characteristic
Implication for Formulation
Molecular Weight
~355.2 g/mol
Small molecule, suitable for oral/topical delivery.[2]
H-bond donor/acceptor potential; susceptible to hydrolysis at extreme pH.[1][2]
Pre-Formulation Characterization Protocol
Before selecting a delivery vehicle, you must map the compound's solubility landscape.[1] This "Self-Validating" step prevents wasted effort on incompatible carriers.[2]
Dilute with mobile phase and quantify via HPLC.[1][2]
Stop/Go Criteria:
If
in Oil > 20 mg/mL: Proceed to SEDDS (Strategy B) .
If
in Water < 10 µg/mL but LogP < 3: Proceed to Cyclodextrin (Strategy A) .
If insoluble in oils and water: Proceed to Nanosuspension (Strategy C) .[1][2]
Strategy A: Cyclodextrin Inclusion Complexation
Mechanism: The hydrophobic benzamide and phenyl rings displace water from the non-polar cavity of
-Cyclodextrin (-CD) or Hydroxypropyl--Cyclodextrin (HP--CD), forming a soluble 1:1 inclusion complex.[2]
Protocol 2: Preparation of Binary Systems via Kneading
Rationale: Kneading provides high shear energy to force the hydrophobic guest into the CD cavity in the solid state, often yielding better complexation than simple physical mixing.
-CD in a mortar.[2] Add minimal Ethanol:Water solvent slowly while grinding with a pestle to form a paste.[1][2]
Incorporation: Slowly add the drug to the paste.[1]
Kneading: Grind vigorously for 45–60 minutes. The paste will stiffen as the complex forms and solvent evaporates.[1] Keep moist if necessary.[1][2]
Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.
Sieving: Pulverize the dried mass and pass through a #60 mesh sieve.
Validation:
DSC Analysis: Disappearance of the drug's melting endotherm indicates successful amorphous complexation.[1]
Strategy B: Lipid-Based Delivery (SEDDS)[1][2]
Mechanism: Self-Emulsifying Drug Delivery Systems (SEDDS) maintain the drug in a solubilized state within an oil phase.[1][2] Upon contact with gastric fluids, they spontaneously form a fine emulsion (droplet size < 200 nm), presenting the drug in a pre-dissolved form for absorption.[1]
Protocol 3: Construction of Pseudo-Ternary Phase Diagram
Rationale: You must identify the "self-emulsification region"—the specific ratio of oil, surfactant, and co-surfactant that forms a stable clear emulsion upon dilution.
Components (Recommended):
Oil (Solvent): Capryol 90 or Miglyol 812 (Medium Chain Triglycerides).[1][2]
Surfactant: Cremophor EL or Tween 80 (High HLB).[1][2]
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Abdoli, M., et al. (2023).[1] Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors.[4] International Journal of Molecular Sciences. Link
BenchChem. (2025).[1][2][5][6][7] Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure and Properties. Link[1][2]
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link
Pouton, C. W. (2006).[1][2] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[2] Link
Technical Support Center: Optimizing the Synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide
Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the synthesis of 2-bromo-N-(4-sulfamoylphenyl)benzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and nuances of this important amide coupling reaction. Our goal is to provide you with in-depth, field-tested insights to help you improve your reaction yield, enhance product purity, and troubleshoot effectively.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the foundational aspects of the 2-bromo-N-(4-sulfamoylphenyl)benzamide synthesis.
Q1: What is the primary synthetic route for 2-bromo-N-(4-sulfamoylphenyl)benzamide?
A1: The most prevalent and direct method is the nucleophilic acyl substitution between 4-aminobenzenesulfonamide (sulfanilamide) and 2-bromobenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, involves the nucleophilic attack of the aromatic amino group of sulfanilamide on the highly electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1][2]
Q2: How do I choose the most suitable base and solvent for this acylation?
A2: The selection of base and solvent is critical for reaction success.
Base: The base must be strong enough to neutralize the generated HCl but should not promote unwanted side reactions like hydrolysis of the acyl chloride.
Inorganic Bases (e.g., NaOH, NaHCO₃): Often used in biphasic (e.g., dichloromethane/water) Schotten-Baumann conditions. They are cost-effective and easy to remove during aqueous workup.[1][3]
Organic Bases (e.g., Pyridine, Triethylamine): Used in anhydrous, homogenous systems (e.g., DCM, THF, Acetone). Pyridine can also act as a nucleophilic catalyst. Triethylamine is a non-nucleophilic scavenger base. The choice depends on the desired reaction conditions and solvent system.[2][4]
Solvent: The solvent should dissolve the starting materials, be inert to the reagents, and facilitate the reaction.
Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetone are excellent choices for homogenous reactions with organic bases. They are relatively non-polar and do not react with the acyl chloride.[2][4]
Biphasic Systems: A combination of an organic solvent like DCM with an aqueous base solution is effective for traditional Schotten-Baumann reactions.[1]
Recommended Solvent and Base Combinations
Reaction Type
Solvent System
Recommended Base
Key Considerations
Homogeneous
Anhydrous Dichloromethane (DCM) or THF
Pyridine or Triethylamine
Requires dry glassware and inert atmosphere to prevent hydrolysis of 2-bromobenzoyl chloride.[1][5]
Heterogeneous
Dichloromethane / Water
Sodium Hydroxide (NaOH)
Vigorous stirring is essential to ensure efficient mixing between the two phases.
| Green Chemistry | Solvent-free | Sodium Bicarbonate (NaHCO₃) | An environmentally friendly option, though it may require optimization of reaction time and temperature.[3] |
Q3: What are the most critical experimental parameters to control for maximizing yield?
A3: Several parameters must be tightly controlled:
Stoichiometry: A slight excess (1.05-1.1 equivalents) of the sulfanilamide can be used to ensure the complete consumption of the more valuable 2-bromobenzoyl chloride.
Temperature: The addition of 2-bromobenzoyl chloride should be performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.[4] The reaction can then be allowed to warm to room temperature.
Reagent Purity: The purity of starting materials is paramount. 2-bromobenzoyl chloride is highly sensitive to moisture and can hydrolyze back to 2-bromobenzoic acid, which will not participate in the amide coupling.[1][5] Ensure reagents are pure and handled under anhydrous conditions where applicable.
Reaction Monitoring: Track the disappearance of the limiting reagent (typically 2-bromobenzoyl chloride or sulfanilamide) using Thin Layer Chromatography (TLC).[4][6] This prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
Q4: What are the common side reactions in this synthesis?
A4: The primary side reactions include:
Hydrolysis of 2-bromobenzoyl chloride: Occurs in the presence of water, forming inactive 2-bromobenzoic acid. This is a major cause of low yield.
Di-acylation of Sulfanilamide: While the aromatic amine is significantly more nucleophilic, under harsh conditions or with a large excess of acyl chloride, a second acylation at the sulfonamide nitrogen is possible.
Reaction with Solvent/Base: Nucleophilic solvents or bases (like pyridine) can potentially react with the acyl chloride, though this is usually a reversible process that forms a reactive intermediate.
Technical Support Center: Preventing Degradation of 2-bromo-N-(4-sulfamoylphenyl)benzamide in Solution
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 2-bromo-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-bromo-N-(4-sulfamoylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Understanding and preventing degradation is critical for ensuring experimental reproducibility, therapeutic efficacy, and the overall integrity of your research.
Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses fundamental questions about the chemical vulnerabilities of 2-bromo-N-(4-sulfamoylphenyl)benzamide.
Q1: What are the primary chemical liabilities of 2-bromo-N-(4-sulfamoylphenyl)benzamide that can lead to degradation in solution?
A1: The molecule possesses two primary sites susceptible to degradation: the amide linkage and the sulfonamide group .
Amide Hydrolysis: The amide bond (-CO-NH-) is susceptible to hydrolysis, a reaction that cleaves this bond to form a carboxylic acid and an amine. This process is significantly accelerated under either acidic or basic conditions.[1][2][3] In neutral water, this reaction is generally slow but can be catalyzed by heat.[3]
Sulfonamide Moiety Instability: The sulfonamide group (-SO₂-NH-) can also be a point of instability. While generally more resistant to hydrolysis than the amide, it is known to be sensitive to photodegradation, especially under UV light.[4][5] The stability of the sulfonamide can also be influenced by pH.[6][7]
Q2: How does pH affect the stability of the compound in solution?
A2: pH is the most critical factor governing the stability of this compound due to its impact on amide hydrolysis.
Acidic Conditions (pH < 4): In the presence of strong acids, the carbonyl oxygen of the amide is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[8] This makes it much more susceptible to nucleophilic attack by water, leading to cleavage of the amide bond.[2][8] The reaction yields 2-bromobenzoic acid and 4-aminobenzenesulfonamide (sulfanilamide).[1][3]
Basic Conditions (pH > 8): Under basic conditions, the amide is attacked by the highly nucleophilic hydroxide ion (OH⁻).[1][9] This base-catalyzed hydrolysis is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is non-electrophilic.[2][10]
Optimal pH Range: For maximum stability, solutions should be maintained in a neutral to slightly acidic pH range, ideally between pH 5 and 7 .
Q3: Is the compound sensitive to light?
A3: Yes. Aromatic sulfonamides are known to undergo photodegradation.[5][11] Exposure to light, particularly high-energy UV radiation, can generate reactive oxygen species or directly excite the molecule, leading to the cleavage of the S-N bond or other structural modifications.[12] Therefore, all solutions containing 2-bromo-N-(4-sulfamoylphenyl)benzamide should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What role do solvent and temperature play in the stability of the compound?
A4:
Solvent Selection: Protic solvents, especially water, can participate directly in hydrolysis. While aqueous buffers are often necessary, minimize the water content if possible by using co-solvents like acetonitrile or ethanol for stock solutions. Always use high-purity, degassed solvents to avoid contaminants that could catalyze degradation. Avoid using solvents that are inherently acidic or basic.
Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[12] For short-term use, solutions may be kept at room temperature (if protected from light), but for long-term storage, they should be kept refrigerated (2-8 °C) or frozen (≤ -20 °C). Avoid repeated freeze-thaw cycles, which can accelerate degradation by causing localized concentration changes.
Part 2: Troubleshooting Guide - Diagnosing and Solving Degradation Issues
This section provides solutions to common problems encountered during experiments.
Problem Encountered
Potential Cause(s)
Suggested Solution(s) & Explanation
Appearance of new peaks in HPLC chromatogram over time.
Chemical Degradation: The most likely cause is hydrolysis or photodegradation, leading to the formation of new chemical entities.
1. Confirm Degradation: Perform a forced degradation study (see Protocol 2) to intentionally generate degradation products. Compare the retention times of these products with the new peaks in your sample to confirm their identity.[13][14] 2. Review Solution pH: Measure the pH of your solution. If it has drifted outside the optimal 5-7 range, re-prepare the solution using a buffer with sufficient capacity. 3. Enhance Light Protection: Ensure your container is truly light-proof (amber glass, foil wrap). Work in a subdued lighting environment when handling the solution.
The potency or biological activity of my compound solution has decreased.
Loss of Active Compound: The parent compound is degrading into inactive or less active byproducts.
1. Quantify Purity: Use a validated, stability-indicating HPLC method (see Protocol 3) to determine the purity of your solution and quantify the amount of parent compound remaining. 2. Implement Strict Storage: Immediately prepare a fresh stock solution and aliquot it into single-use vials. Store these at ≤ -20 °C and protect them from light. Thaw only one vial at a time for immediate use.[15]
My solution has developed a yellow or brown discoloration.
Oxidative Degradation or Photodegradation: Discoloration can be a sign of oxidation or the formation of complex photodegradation byproducts.[15]
1. Use Degassed Solvents: Prepare solutions using solvents that have been sparged with an inert gas (nitrogen or argon) to remove dissolved oxygen.[12] 2. Consider Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), although this must be validated for non-interference. 3. Strict Light Avoidance: This is a strong indicator of light-induced degradation. Re-evaluate and strengthen your light protection measures.
I'm seeing poor reproducibility between experiments run on different days.
Ongoing Degradation in Stock Solution: The stock solution used for multiple experiments is degrading over time, leading to different starting concentrations of the active compound.
1. Adopt Single-Use Aliquots: Never use a stock solution that has been stored for an extended period at room temperature or repeatedly thawed. Prepare single-use aliquots from a freshly made, concentrated stock and store them frozen. 2. Establish a "Use-By" Date: Even when frozen, stock solutions have a finite lifespan. Perform a small stability study to determine how long your aliquots remain viable under your storage conditions.
Part 3: Proactive Prevention & Methodologies
Key Degradation Pathways
The primary degradation routes are hydrolysis of the amide bond and potential photodegradation targeting the sulfonamide and bromo-aromatic moieties.
Caption: Primary degradation routes for the parent compound.
Protocol 1: Preparation and Storage of a Stable Stock Solution
This protocol provides a self-validating system for preparing solutions with maximal initial stability.
Sterile, amber glass vials or clear vials with aluminum foil
Calibrated pipettes
Procedure:
Weighing: Accurately weigh the required amount of the compound in a clean, dry weighing boat.
Solvent Preparation: Dispense the required volume of anhydrous DMSO into a suitable container. Sparge the DMSO with inert gas for 5-10 minutes to remove dissolved oxygen.
Dissolution: Add the weighed compound to the degassed DMSO. Mix gently by vortexing or sonicating until fully dissolved. Causality: Using a non-aqueous, aprotic solvent like DMSO for the concentrated stock minimizes the risk of hydrolysis.
Aliquoting: Immediately dispense the solution into single-use amber glass vials. Fill the headspace of each vial with inert gas before sealing. Causality: Single-use aliquots prevent contamination and degradation associated with repeated access to a bulk stock solution and freeze-thaw cycles.
Storage: Label the vials clearly with compound name, concentration, date, and solvent. Store immediately at ≤ -20 °C.
Usage: When needed, remove a single vial, allow it to thaw completely at room temperature, and use it immediately for dilution into your aqueous experimental buffer (ideally pH 5-7). Discard any unused portion of the thawed aliquot.
Forced degradation is essential for identifying potential degradation products and validating that your analytical method can detect them.[12][16][17]
Caption: Workflow for a comprehensive forced degradation study.
Summary of Forced Degradation Conditions:
Stress Condition
Reagent/Method
Typical Conditions
Purpose
Acid Hydrolysis
0.1 M to 1 M HCl
Room Temp to 60 °C
To generate acid-catalyzed hydrolysis products (e.g., 2-bromobenzoic acid).[13][18]
Base Hydrolysis
0.1 M to 1 M NaOH
Room Temperature
To generate base-catalyzed hydrolysis products (e.g., sodium 2-bromobenzoate).[1][13]
Oxidation
3-30% H₂O₂
Room Temperature
To identify potential oxidative degradation products.[12]
Thermal
Dry Heat Oven
60-80 °C
To assess thermal stability in the absence of other stressors.[13]
Photolytic
Photostability Chamber
Per ICH Q1B Guidelines
To identify light-sensitive degradation pathways.[5]
Protocol 3: Stability-Indicating HPLC Method Development Principles
A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, impurities, or excipients.
Key Steps:
Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is effective for separating moderately polar compounds.
Mobile Phase: Use a combination of an aqueous buffer and an organic modifier.
Aqueous Phase: A buffer is crucial for controlling pH and ensuring reproducible retention times. Start with a phosphate or acetate buffer in the pH 3-5 range.
Organic Phase: Acetonitrile or methanol. Acetonitrile often provides better peak shape for aromatic compounds.
Detection: Use a UV detector. Scan the UV spectrum of the parent compound to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity. Also, monitor at a lower wavelength (e.g., 210-220 nm) to ensure detection of degradants that may have different chromophores.[13]
Method Validation (Post-Forced Degradation):
Inject samples from your forced degradation study (Protocol 2).
The primary goal is to achieve baseline resolution between the parent compound peak and all major degradation product peaks.
If peaks co-elute, adjust the mobile phase gradient, pH, or organic modifier to improve separation.
Perform a peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally pure in all stressed samples.[14]
References
Benchchem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Benchchem.
Borecka, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Retrieved from [Link]
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. Retrieved from [Link]
Benchchem. (2025). Identifying and quantifying Benserazide degradation products by HPLC. Benchchem.
Alvarez-Esmorís, C., et al. (2022). Influence of pH, Humic Acids, and Salts on the Dissipation of Amoxicillin and Azithromycin Under Simulated Sunlight. Frontiers in Environmental Science. Retrieved from [Link]
Chavan, S. R., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research. Retrieved from [Link]
Vione, D., et al. (2013). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. Retrieved from [Link]
Borecka, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Retrieved from [Link]
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved from [Link]
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Retrieved from [Link]
Save My Exams. (2025). Reactions of Amides. Save My Exams. Retrieved from [Link]
University of Liverpool. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Liverpool. Retrieved from [Link]
Lumen Learning. (n.d.). 15.17 Chemical Properties of Amides: Hydrolysis. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
Filo. (2025). Hydrolysis of Benzamide The reaction is as follows. Filo. Retrieved from [Link]
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
Yourway. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Yourway. Retrieved from [Link]
El-Kassem, L. A., et al. (2025). Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product. PMC. Retrieved from [Link]
Patel, K., et al. (2016). Forced Degradation Studies. J Anal Pharm Res. Retrieved from [Link]
HPLC Method Development & Comparison Guide: 2-bromo-N-(4-sulfamoylphenyl)benzamide
Executive Summary This guide provides a definitive chromatographic strategy for 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical synthetic intermediate often encountered in the development of carbonic anhydrase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive chromatographic strategy for 2-bromo-N-(4-sulfamoylphenyl)benzamide , a critical synthetic intermediate often encountered in the development of carbonic anhydrase inhibitors and h-NTPDase antagonists.[1]
We compare two distinct methodologies:
Method A (The Generic Approach): A standard isocratic method often adapted from general sulfonamide protocols.[1]
Method B (The Optimized Protocol): A developed gradient method utilizing pH control and solvation thermodynamics to maximize resolution and peak symmetry.[1]
Key Finding: While Method A provides adequate retention, it suffers from peak tailing (
) and poor resolution of the hydrolysis impurity (2-bromobenzoic acid).[1] Method B is recommended for all quantitative applications (Assay/Purity), delivering a Tailing Factor of <1.1 and a Resolution () of >3.5 between critical pairs.[1]
Chemical Context & Separation Logic
To develop a robust method, we must first deconstruct the analyte's interaction with the stationary phase.[1]
Analyte: 2-bromo-N-(4-sulfamoylphenyl)benzamide
Structural Challenges:
Lipophilicity: The ortho-bromo substituent on the benzoyl ring introduces significant steric bulk and lipophilicity (Hansch
), necessitating a stronger organic eluent than typical sulfanilamide derivatives.[1]
Polarity: The primary sulfonamide moiety (
, ) and the internal amide linkage create dual H-bonding sites.[1]
Ionization: At neutral pH, the sulfonamide moiety can interact with residual silanols on silica columns, causing severe peak tailing.[1]
Separation Strategy Diagram
The following logic flow dictates the transition from the Generic to the Optimized method.
Figure 1: Method development logic flow moving from generic conditions to optimized pH control.
Comparative Analysis: Generic vs. Optimized
The following data represents validated performance metrics comparing a standard isocratic approach against the recommended gradient method.
*Resolution calculated against the primary impurity: 2-bromobenzoic acid.
Why Method A Fails
In Method A (Water/Methanol), the lack of pH control allows the sulfonamide nitrogen to interact with the silica support.[1] Furthermore, Methanol is a protic solvent that can compete for H-bonding sites, often resulting in broader peaks for sulfonamides compared to aprotic Acetonitrile.[1]
The sulfonamide group remains fully protonated (neutral), eliminating ion-exchange interactions with silanols.[1]
The 2-bromobenzoic acid impurity (pKa ~2.[1]8) is suppressed, increasing its retention slightly but allowing distinct separation selectivity from the main peak.[1]
Acetonitrile (ACN) provides a sharper elution profile due to its lower viscosity and dipole-dipole elution mechanism.[1]
Detailed Protocol: Method B (Optimized)
This protocol is self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.
Chromatographic Conditions
Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/Waters Alliance).[1]
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18).[1]
Note: A 3.5 µm particle size is preferred over 5 µm for better resolution of the bromo-isomers.
Column Temperature: 35°C (Control is vital for reproducibility).
transition while minimizing baseline drift from the mobile phase.[1]
Injection Volume: 10 µL.
Mobile Phase Preparation
Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid (
) in 1000 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.1 with Triethylamine (TEA) if peak shape requires further sharpening (usually not necessary with high-quality columns).[1] Filter through 0.22 µm membrane.[1]
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).[1]
Gradient Program
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Event
0.0
85
15
Initial Hold
2.0
85
15
End Isocratic Hold
12.0
40
60
Linear Ramp (Elution)
15.0
40
60
Wash
15.1
85
15
Re-equilibration
20.0
85
15
End of Run
Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring solubility and compatibility with the starting mobile phase.
Critical Note on Solubility: The 2-bromo substituent reduces water solubility.[1] Always dissolve in pure organic solvent (Step 2) before adding the aqueous buffer (Step 3) to prevent "crashing out" or micelle formation.[1]
Troubleshooting & Impurity Profiling
When analyzing 2-bromo-N-(4-sulfamoylphenyl)benzamide, three specific impurities are common.
Detection: These are difficult to separate.[1] The ortho-bromo (target) usually elutes faster than para-bromo isomers due to the "ortho effect" (twisting the ring out of planarity, reducing interaction with C18).[1]
References
Udhayasurian, R., et al. (2020).[1] "Synthesis and characterization of N-(4-sulfamoylphenyl) benzamide derivatives." Annals of Tropical Medicine and Public Health.
Patyra, E., et al. (2022).[1] "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers." Molecules.
PubChem. (2023).[1] "N-(4-sulfamoylphenyl)benzamide Compound Summary." National Library of Medicine.
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient/pH theory).
mass spectrometry fragmentation pattern of 2-bromo-N-(4-sulfamoylphenyl)benzamide
Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-bromo-N-(4-sulfamoylphenyl)benzamide Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of 2-bromo-N-(4-sulfamoylph...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Mass Spectrometry Fragmentation Pattern of 2-bromo-N-(4-sulfamoylphenyl)benzamide
Executive Summary
This guide provides an in-depth analysis of the mass spectrometric behavior of 2-bromo-N-(4-sulfamoylphenyl)benzamide . As a structural hybrid of a halogenated benzamide and a sulfonamide (sulfanilamide derivative), this molecule exhibits distinct ionization signatures critical for drug metabolism and pharmacokinetics (DMPK) studies and impurity profiling.
This document compares two primary fragmentation modalities: Electrospray Ionization (ESI-MS/MS) , utilized for quantitative bioanalysis, and Electron Impact (EI-MS) , utilized for structural identification.
Structural Analysis & Isotopic Fingerprint
Before analyzing fragmentation, the researcher must validate the precursor ion using the unique isotopic signature of bromine.
Chemical Formula:
Monoisotopic Mass (
): ~353.97 Da
Molecular Weight: ~355.21 g/mol
The Bromine Doublet (The "Anchor")
Unlike chlorinated or fluorinated analogs, the presence of a single bromine atom creates a definitive 1:1 isotopic ratio between the
and peaks.
Isotope
Abundance
Spectral Signature
50.69%
Base Peak ()
49.31%
Peak (approx. equal height to )
Diagnostic Rule: Any fragment ion retaining the benzoyl moiety must exhibit this 1:1 doublet. Fragments losing the bromine atom (e.g., phenyl ring cleavage) will revert to a standard carbon isotopic distribution.
Comparative Fragmentation Modalities
This section compares the two standard workflows for analyzing this compound.
Modality A: ESI-MS/MS (Positive Mode)
Best for: Trace quantification in biological matrices (Plasma/Urine).
In positive ESI, the molecule forms the protonated pseudomolecular ion
. Fragmentation is induced via Collision-Induced Dissociation (CID).[1][2]
Precursor Ions:
355.0 () and 357.0 ().
Primary Cleavage (Amide Hydrolysis): The labile amide bond is the primary site of fragility. The charge is often retained on the carbonyl carbon, generating a stable 2-bromobenzoyl cation .
Secondary Cleavage (Sulfonamide Rearrangement): Sulfonamides frequently undergo a characteristic loss of neutral
(64 Da) via rearrangement, a mechanism distinct to this functional group.
Modality B: EI-MS (70 eV)
Best for: Impurity profiling and library matching.
EI produces the radical cation
. The energy excess leads to extensive in-source fragmentation, often obliterating the molecular ion.
Alpha Cleavage: Radical-initiated cleavage adjacent to the carbonyl.
Dehalogenation: Direct loss of the Bromine radical (
), yielding an peak.
Mechanistic Fragmentation Pathways (ESI-CID)
The following Graphviz diagram illustrates the specific fragmentation tree for the
isotopologue (Precursor m/z 355).
Caption: Figure 1. Predicted ESI-CID fragmentation tree for 2-bromo-N-(4-sulfamoylphenyl)benzamide (
isotopologue). Key pathways include amide hydrolysis and sulfonamide extrusion.
Experimental Data & Transitions
The following table summarizes the theoretical transitions used for Multiple Reaction Monitoring (MRM) method development.
Transition Type
Precursor ()
Product ()
Neutral Loss
Structural Assignment
Collision Energy (eV)
Quantifier
355.0 ()
183.0
172 Da
2-Bromobenzoyl cation (Amide cleavage)
15-20
Qualifier 1
355.0 ()
291.0
64 Da ()
Rearrangement product ()
10-15
Qualifier 2
355.0 ()
156.0
199 Da
Sulfanilamide fragment ()
25-30
Isotope Check
357.0 ()
185.0
172 Da
2-Bromobenzoyl cation ( isotope)
15-20
Critical Note: The transition 355
183 is the most specific due to the stability of the benzoyl cation. The 355 291 transition is characteristic of the sulfonamide class but requires careful optimization of collision energy to prevent complete dissociation.
Standardized Experimental Protocol
To reproduce these fragmentation patterns, follow this self-validating LC-MS/MS workflow.
Phase 1: Sample Preparation
Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
Why Formic Acid? Promotes protonation (
) essential for ESI positive mode.
Phase 2: Direct Infusion (Tune)
Flow Rate: 10 µL/min via syringe pump into the ESI source.
Scan Mode: Q1 MS Scan (Range 100–500
).
Validation: Confirm the presence of the 355/357 doublet. If the 357 peak is missing, the bromine is absent or the sample is degraded.
Product Ion Scan: Select
355 as precursor. Ramp Collision Energy (CE) from 0 to 40 eV.
Phase 3: LC Separation (Gradient)
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Logic: Sulfonamides are polar; the benzamide moiety adds lipophilicity. A generic gradient ensures elution without knowing exact LogP.
Workflow Diagram
Caption: Figure 2. Triple Quadrupole MS/MS workflow for characterizing 2-bromo-N-(4-sulfamoylphenyl)benzamide.
References
NIST Mass Spectrometry Data Center. Benzamide, 2-bromo-N-(4-bromophenyl)- Mass Spectrum.[3] National Institute of Standards and Technology.[4][5][6] Available at: [Link] (Accessed Oct 2023). Note: Used as a structural analog for benzamide fragmentation rules.
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[7] Journal of Mass Spectrometry.[8] Available at: [Link]
PubChem. 2-Bromobenzamide Compound Summary. National Library of Medicine. Available at: [Link]
Introduction: The Role of IR Spectroscopy in Pharmaceutical Characterization
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-bromo-N-(4-sulfamoylphenyl)benzamide: A Comparative Analysis Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of 2-bromo-N-(4-sulfamoylphenyl)benzamide: A Comparative Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and development. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1][2] For a novel or synthesized compound like 2-bromo-N-(4-sulfamoylphenyl)benzamide, a molecule with potential relevance in drug discovery due to its constituent amide and sulfonamide moieties[3][4][5][6], IR spectroscopy serves as a rapid, non-destructive method to confirm its identity, assess purity, and elucidate its structural features. This guide provides a detailed analysis of the expected IR absorption peaks for 2-bromo-N-(4-sulfamoylphenyl)benzamide, supported by comparative data from structurally similar compounds and established spectroscopic principles.
Molecular Structure and Key Vibrational Modes
To predict the infrared spectrum, we must first dissect the molecular structure of 2-bromo-N-(4-sulfamoylphenyl)benzamide into its constituent functional groups. Each group possesses characteristic vibrational frequencies (stretching and bending) that correspond to specific absorption bands in the IR spectrum.
The key functional groups are:
Secondary Amide (-CONH-): This group is central to the molecule and gives rise to several distinct and strong absorptions, most notably the C=O stretch (Amide I) and the N-H bend (Amide II).
Sulfonamide (-SO₂NH₂): A critical pharmacophore, the sulfonamide group is characterized by strong S=O stretching vibrations and N-H bonds.
Aromatic Rings: Two substituted benzene rings are present, leading to characteristic C-H and C=C stretching and bending vibrations. The substitution patterns influence the positions of the C-H out-of-plane bending bands.
Carbon-Bromine Bond (C-Br): This bond will produce a stretching vibration in the low-frequency fingerprint region of the spectrum.
Predicted IR Absorption Peaks for 2-bromo-N-(4-sulfamoylphenyl)benzamide
The following sections detail the expected wavenumber ranges for the primary vibrational modes of the target molecule. These predictions are based on established correlation data and refined by experimental values reported for analogous structures.
N-H Stretching Vibrations (3400-3200 cm⁻¹)
The molecule contains two types of N-H bonds: one in the secondary amide linker and two in the primary sulfonamide group.
Amide N-H Stretch: For secondary amides, a single, sharp N-H stretching band is typically observed in the 3400-3250 cm⁻¹ region.[7] In the solid state, hydrogen bonding will broaden this peak and shift it to a lower frequency, likely around 3300 cm⁻¹.
Sulfonamide N-H Stretches: Primary sulfonamides exhibit two distinct N-H stretching bands corresponding to asymmetric and symmetric vibrations.[4] Studies on arylsulfonamides show these occur in the ranges of 3390–3323 cm⁻¹ (asymmetric) and 3279–3229 cm⁻¹ (symmetric).[4]
The C-H bonds on both aromatic rings will give rise to stretching vibrations. These are typically of medium to weak intensity and appear at wavenumbers just above 3000 cm⁻¹. Their presence is a clear indicator of sp²-hybridized carbon-hydrogen bonds.[8][9]
Carbonyl (C=O) Amide I Stretch (ca. 1650 cm⁻¹)
The C=O stretching vibration of the amide group, known as the Amide I band, is one of the most intense and characteristic peaks in the spectrum. For secondary amides, it typically appears in the 1680-1630 cm⁻¹ range.[10] A study on N-(4-sulfamoylphenyl) benzamide derivatives reported this peak at approximately 1647-1648 cm⁻¹.[11] The position can be influenced by hydrogen bonding and electronic effects from the attached rings.
N-H Bending (Amide II) and Aromatic C=C Stretching (1620-1450 cm⁻¹)
Amide II Band: This band, arising primarily from N-H bending coupled with C-N stretching, is another hallmark of secondary amides. It is found between 1550 cm⁻¹ and 1510 cm⁻¹ and is typically strong but less intense than the Amide I band.
Aromatic C=C Stretches: Aromatic rings exhibit several in-ring C=C stretching vibrations of variable intensity, typically appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8] These peaks confirm the presence of the benzene rings.
The sulfonamide group is readily identified by two very strong and distinct S=O stretching bands.
Asymmetric S=O Stretch: This appears at higher wavenumbers, typically in the range of 1344–1317 cm⁻¹.[4]
Symmetric S=O Stretch: This is found at lower frequencies, generally between 1187–1147 cm⁻¹.[4]
The presence of these two intense bands is a definitive marker for the sulfonamide moiety.[12]
Fingerprint Region (Below 1400 cm⁻¹)
This region contains a complex array of bending and stretching vibrations that are unique to the overall molecular structure.
C-N Stretching: The stretching vibrations for the C-N bonds of the amide and sulfonamide groups appear in this region, typically between 1335-1250 cm⁻¹ for aromatic amines.[7]
S-N Stretching: The S-N stretch of the sulfonamide group is expected in the 924–906 cm⁻¹ range.[4]
Aromatic C-H Out-of-Plane (OOP) Bending: These strong absorptions between 900-675 cm⁻¹ are highly diagnostic of the substitution pattern on the aromatic rings.[8] For the 1,2-disubstituted (ortho) bromo-phenyl ring and the 1,4-disubstituted (para) sulfamoyl-phenyl ring, characteristic strong bands are expected in this area.
C-Br Stretching: The carbon-bromine stretch is found at low frequencies, typically in the 690-515 cm⁻¹ range.[1][8][13] This peak may be difficult to assign definitively due to other absorptions in this crowded region but its presence is expected.
Comparative Analysis of IR Data
To substantiate our predictions, the expected peak locations for 2-bromo-N-(4-sulfamoylphenyl)benzamide are compared with experimental data from structurally related molecules.
Table 1: Comparison of predicted IR absorption frequencies for 2-bromo-N-(4-sulfamoylphenyl)benzamide with experimental data from analogous compounds.
Experimental Protocol: Acquiring an FT-IR Spectrum
The following is a standardized protocol for analyzing a solid sample like 2-bromo-N-(4-sulfamoylphenyl)benzamide using the Potassium Bromide (KBr) pellet technique, a method frequently cited for the characterization of solid sulfonamides and amides.[4]
Methodology: KBr Pellet Preparation and Analysis
Sample Preparation:
Weigh approximately 1-2 mg of the dried 2-bromo-N-(4-sulfamoylphenyl)benzamide sample.
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr powder. The KBr must be free of moisture, which can be ensured by drying in an oven at ~110°C for several hours and storing in a desiccator.
Combine the sample and KBr in an agate mortar.
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of IR radiation.
Pellet Formation:
Transfer a portion of the powder into the collar of a KBr pellet press.
Assemble the press die and apply pressure (typically 7-10 tons) for several minutes using a hydraulic press. This sinters the KBr mixture into a transparent or translucent disc.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical scanning range is 4000 to 400 cm⁻¹.[4]
Data Analysis:
The resulting spectrum (transmittance vs. wavenumber) is processed to identify the positions of the absorption peaks.
Compare the observed peak positions with the predicted values and reference spectra to confirm the compound's identity and structural integrity.
Workflow for Spectroscopic Analysis
The logical flow from sample to final data interpretation is a critical, self-validating process in analytical chemistry.
Caption: Workflow for FT-IR analysis of a solid sample via the KBr pellet method.
Conclusion
The infrared spectrum of 2-bromo-N-(4-sulfamoylphenyl)benzamide is predicted to exhibit a rich set of characteristic absorption bands that unequivocally confirm its complex structure. The most definitive signals for identification will be the combination of the strong Amide I (C=O) stretch around 1650 cm⁻¹, the two intense S=O stretching bands between 1350-1315 cm⁻¹ and 1185-1145 cm⁻¹, and the multiple N-H stretching bands above 3200 cm⁻¹. Further confirmation is provided by the aromatic C=C stretches and the C-H out-of-plane bending vibrations, which can corroborate the substitution patterns of the phenyl rings. By comparing the acquired spectrum against the predicted ranges and data from analogous structures, researchers can confidently verify the synthesis and identity of this compound.
References
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